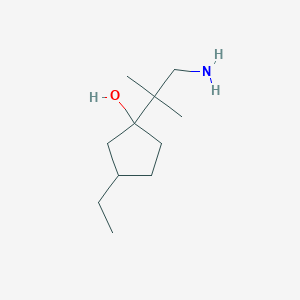
2-(Dimethylamino)-2-(furan-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-2-(furan-2-yl)acetonitrile is an organic compound that features a furan ring substituted with a dimethylamino group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(furan-2-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with dimethylamine and a cyanide source. One possible synthetic route is:
Starting Materials: Furan-2-carbaldehyde, dimethylamine, and a cyanide source (e.g., sodium cyanide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Furan-2-carbaldehyde is reacted with dimethylamine in the presence of a cyanide source to yield the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-2-(furan-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted furan derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Dimethylamino)-2-(furan-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system it interacts with.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-(Dimethylamino)-2-(furan-2-yl)acetonitrile is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
2-(dimethylamino)-2-(furan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,1-2H3 |
InChIキー |
BEWJBWOTPJWGOX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C#N)C1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



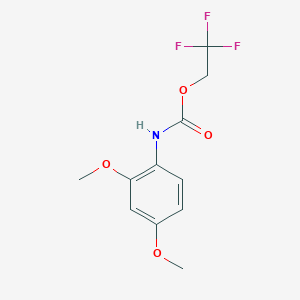
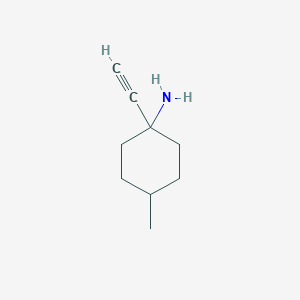
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
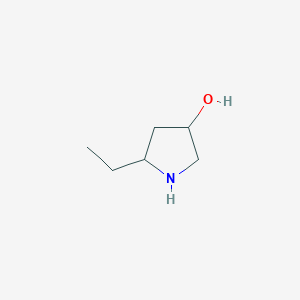
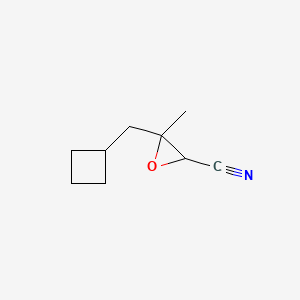
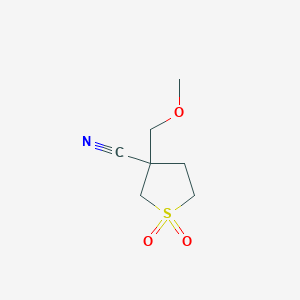
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)


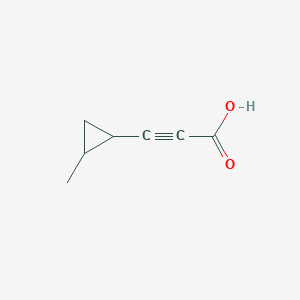
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)
